![molecular formula C11H12INO3 B6354625 Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) CAS No. 457615-88-2](/img/structure/B6354625.png)
Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH)
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Description
Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a useful research compound. Its molecular formula is C11H12INO3 and its molecular weight is 333.12 g/mol. The purity is usually 95%.
The exact mass of the compound Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is 332.98619 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a synthetic amino acid derivative of phenylalanine, notable for its potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of Ac-DL-Phe(4-I)-OH, focusing on its mechanisms, effects in different biological contexts, and relevant case studies.
- Molecular Formula : C11H12INO3
- Molecular Weight : 333.1 g/mol
- CAS Number : 201351-59-9
Ac-DL-Phe(4-I)-OH features an iodine atom at the para position of the phenyl ring, which influences its reactivity and interactions with biological systems.
The biological activity of Ac-DL-Phe(4-I)-OH can be attributed to its structural similarity to natural amino acids, allowing it to participate in various biochemical pathways. Key mechanisms include:
-
Inhibition of Enzyme Activity :
- Ac-DL-Phe(4-I)-OH has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to insulin signaling. Elevated levels of phenylalanine derivatives can impair insulin signaling and glucose uptake in cells, contributing to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) .
- Protein Incorporation :
- Radiolabeling Applications :
Case Studies
-
Insulin Signaling Impairment :
A study involving C57BL/6J mice fed a diet supplemented with phenylalanine revealed that elevated serum levels led to significant impairments in insulin signaling pathways. The mice exhibited increased blood glucose levels and reduced glucose tolerance, indicating a direct link between phenylalanine derivatives and metabolic dysfunction . -
Radiotracer Development :
Research on iodine-labeled phenylalanines highlighted their potential as radiotracers for diagnostic imaging. In experiments with mice, varying doses of 123I-labeled 4-iodophenylalanine showed differential tissue distribution patterns, suggesting its utility in targeting specific organs for imaging purposes .
Comparative Analysis of Related Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
Acetyl-4-iodo-DL-Phe(4-I) | C11H12INO3 | Inhibits insulin signaling; potential radiotracer |
4-Iodo-L-phenylalanine | C9H10INO2 | Similar enzyme inhibition; used in cancer imaging |
6-Fluoro-L-phenylalanine | C9H10FNO2 | Enhances protein stability; used in drug design |
Properties
IUPAC Name |
2-acetamido-3-(4-iodophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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